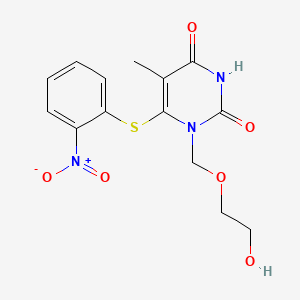

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine

Description

Properties

CAS No. |

125056-66-8 |

|---|---|

Molecular Formula |

C14H15N3O6S |

Molecular Weight |

353.35 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-nitrophenyl)sulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-5-3-2-4-10(11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |

InChI Key |

FHUSIFJQECQBMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with 1-[(2-tert-butyldimethylsiloxy)ethoxy]methyl thymine derivatives, where the hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability during lithiation and substitution reactions.

Lithiation and Substitution at C-6

- Lithiation: Using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), selective lithiation at the C-6 position of the protected thymine is achieved.

- Substitution: The lithiated intermediate is then reacted with 2-nitrophenyl disulfide or 2-nitrophenyl thiol derivatives to introduce the 2-nitrophenylthio group via nucleophilic aromatic substitution or addition-elimination mechanisms.

Deprotection

After successful substitution, the TBDMS protecting group is removed under mild acidic or fluoride ion conditions to regenerate the free hydroxy group on the ethoxy side chain, yielding 1-((2-hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine.

Purification

The final product is purified by silica gel chromatography, often using ethyl acetate/hexane mixtures, to isolate the pure compound as a solid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of hydroxy group | TBDMS-Cl, imidazole, DMF, room temperature | 85-90 | Protects hydroxy group for lithiation |

| Lithiation at C-6 | LDA or LTMP, THF, -78 °C to 0 °C | - | Generates lithiated intermediate |

| Substitution | 2-nitrophenyl disulfide or thiol, THF, 0 °C to RT | 70-80 | Introduces 2-nitrophenylthio group |

| Deprotection | TBAF or acidic conditions, room temperature | 80-90 | Removes TBDMS protecting group |

| Purification | Silica gel chromatography, EtOAc/hexane | - | Isolates pure final compound |

Research Findings and Optimization

- Substitution at the meta position of the phenylthio ring (such as 2-nitrophenyl) significantly influences biological activity and synthetic yield.

- Use of LDA lithiation provides high regioselectivity for C-6 substitution.

- Protecting the hydroxy group as TBDMS ether is critical to prevent side reactions during lithiation.

- Alternative methods involving addition-elimination reactions of phenylsulfinyl thymine intermediates with aromatic thiols have also been reported, offering complementary routes.

- Reaction temperature and stoichiometry of reagents (e.g., equivalents of LDA and disulfide) are optimized to maximize yield and purity.

Example from Literature

A study investigating analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine reported the following synthetic approach:

- Starting from 1-[[2-(tert-butyldimethylsiloxy)ethoxy]methyl]thymine, lithiation with LDA at low temperature was performed.

- The lithiated intermediate was reacted with 2-nitrophenyl disulfide to afford the protected 6-(2-nitrophenylthio) derivative.

- Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yielded the target compound.

- This method provided yields in the range of 70-85% for the substitution step and 80-90% for deprotection.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Base for lithiation | LDA or LTMP | Regioselectivity and reaction rate |

| Solvent | Tetrahydrofuran (THF) | Solubility and reaction control |

| Temperature | -78 °C to 0 °C | Controls lithiation and substitution |

| Protecting group | TBDMS (tert-butyldimethylsilyl) | Stability during lithiation |

| Electrophile | 2-nitrophenyl disulfide or thiol | Source of arylthio group |

| Deprotection reagent | TBAF or mild acid | Regenerates free hydroxy group |

| Purification method | Silica gel chromatography (EtOAc/hexane) | Purity and isolation |

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine undergoes various chemical reactions, including:

Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thymine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine has significant antimicrobial properties against various pathogens, including bacteria and fungi. Its structure suggests enhanced interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways.

- Antiviral Properties : This compound has shown promise as an inhibitor of viral replication mechanisms, particularly through its action on viral DNA polymerase. Such properties position it as a candidate for antiviral therapies, especially against viruses that rely on similar replication pathways.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that it could activate caspases and interfere with cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related compounds. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between the thioether group and increased activity .

Case Study 2: Antiviral Activity

Research conducted on similar pyrimidine derivatives demonstrated their ability to inhibit HIV-1 reverse transcriptase effectively. The study highlighted that modifications at the C-6 position could enhance antiviral activity, suggesting a pathway for further development in antiviral drug design .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the low micromolar range. This indicates potential for development into anticancer agents, particularly through mechanisms involving mitochondrial pathways .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenylthio group may also interact with proteins, inhibiting their activity. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and EC₅₀ Values of HEPT Analogs

Key Findings :

N-1 Side Chain Modifications: Replacement of the 2-hydroxyethoxy group with bulkier alkoxy or aryloxy groups (e.g., ethoxymethyl, benzyloxymethyl) significantly enhances anti-HIV-1 activity. For example, 1-(benzyloxymethyl)-6-(phenylthio)thymine (EC₅₀ = 0.088 μM) is ~20-fold more potent than the parent HEPT (EC₅₀ = 1.5–2.0 μM) .

C-6 Phenylthio Substitutions :

- Electron-donating groups (e.g., methyl at meta positions) improve potency. The 3,5-dimethylphenylthio analog (EC₅₀ = 0.26 μM) is ~6-fold more active than HEPT .

- The 2-nitrophenylthio group in the target compound introduces an electron-withdrawing nitro group, which may alter RT binding compared to methyl or hydrogen substituents. However, direct activity data for this derivative are lacking in the evidence .

C-5 Modifications: Alkyl groups (e.g., ethyl, isopropyl) at C-5 enhance activity, with 5-ethyl derivatives showing EC₅₀ values in the nanomolar range (e.g., compound 51: EC₅₀ < 0.1 μM) .

Resistance Profiles and Cross-Resistance

Table 2: Resistance Mutations Induced by HEPT Analogs

- HEPT-resistant strains (e.g., Y181C) exhibit broad cross-resistance to other NNRTIs like TIBO and nevirapine .

- Derivatives with C-5 alkyl groups (e.g., ethyl) and C-6 bulky substituents (e.g., 3,5-dimethylphenylthio) may delay resistance by engaging alternative RT residues (e.g., Y188) .

Comparison with Other NNRTI Classes

- TIBO Derivatives : Share a common "butterfly-like" binding conformation in RT but differ in chemical scaffold. HEPT analogs are less prone to resistance mutations like L100I compared to TIBO .

- DAPY Derivatives : Second-generation NNRTIs (e.g., etravirine) with broader resistance profiles. HEPT’s simpler structure lacks the diarylpyrimidine motif critical for DAPY’s flexibility .

Mechanistic Insights and QSAR Studies

- 3D-QSAR Models: CoMFA analyses reveal that electrostatic interactions and steric bulk at C-5 and C-6 positions correlate with anti-HIV activity.

- Binding Mode : HEPT analogs occupy the NNRTI hydrophobic pocket near RT residues Y181, Y188, and W227. Nitro groups could form hydrogen bonds with K103 or hydrophobic contacts with Pro236 .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine, commonly referred to as HEPT-NO2, is a derivative of thymine that has garnered attention for its potential biological activity, particularly as an anti-HIV agent. This article explores the compound's biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of HEPT-NO2 can be represented as follows:

This compound features a thymine base with a hydroxyethoxy side chain and a nitrophenyl thio group, which are crucial for its biological activity.

Antiviral Properties

HEPT-NO2 has been investigated primarily for its antiviral properties against HIV. Research indicates that modifications in the structure significantly influence its efficacy. For instance, the introduction of the nitrophenyl thio group enhances its potency against various HIV strains.

Table 1: Antiviral Activity of HEPT-NO2 Derivatives

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | 0.26 | Non-nucleoside reverse transcriptase inhibitor |

| 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine | 0.11 | Non-nucleoside reverse transcriptase inhibitor |

| 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil | 0.059 | Enhanced activity against resistant strains |

The data suggests that HEPT-NO2 exhibits significant activity against HIV-1, with lower EC50 values indicating higher potency.

Structure-Activity Relationship (SAR)

The biological activity of HEPT-NO2 is closely related to its structural components. Studies have shown that:

- Substitutions on the phenyl ring : Methyl substitutions at the meta position enhance antiviral activity.

- Hydroxyethoxy chain : Essential for maintaining solubility and bioavailability.

Research has demonstrated that certain modifications can lead to a marked increase in efficacy against HIV strains resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

In Vitro Studies

In vitro studies conducted on CEM cells have shown that HEPT-NO2 effectively inhibits HIV replication. The compound was tested against several mutant strains of HIV-1, demonstrating a broad spectrum of activity even in cases where resistance mutations were present .

Clinical Implications

The promising results from laboratory studies have led to discussions about the potential clinical applications of HEPT-NO2 as part of combination therapy for HIV treatment. Its ability to target resistant strains could provide a valuable addition to existing antiretroviral regimens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((2-Hydroxyethoxy)methyl)-6-((2-nitrophenyl)thio)thymine, and how can reaction conditions be optimized?

- Methodological Answer : Begin with nucleophilic substitution or thiol-ene coupling to introduce the (2-nitrophenyl)thio group. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using design-of-experiment (DoE) approaches. For example, demonstrates the use of column chromatography (EtOAc/hexane gradients) for purification, while adjusting equivalents of reagents like n-butyllithium can improve yields . Monitor intermediates via TLC and confirm final product purity via HPLC (>95%).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ NMR (¹H, ¹³C) to confirm substitution patterns, particularly the (2-hydroxyethoxy)methyl and nitrophenylthio moieties. HRMS validates molecular weight, while FT-IR identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer : Follow GHS/CLP guidelines (e.g., EC1272/08) for nitrophenyl derivatives. Use fume hoods (P261) and PPE (gloves, goggles) to avoid inhalation/contact. Toxicity data may be limited, so conduct preliminary Ames tests for mutagenicity and monitor occupational exposure limits (OELs) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or redox environments?

- Methodological Answer : Use stopped-flow kinetics or in-situ FT-IR to track intermediates in reactions. For example, the nitro group’s redox behavior can be studied via cyclic voltammetry. Isotopic labeling (e.g., ¹⁵N in the nitro group) combined with MS/MS fragmentation can reveal reaction pathways . Theoretical frameworks like Marcus theory may explain electron-transfer mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : Conduct meta-analyses of bioactivity datasets (e.g., IC₅₀ variations) using statistical tools (ANOVA, PCA). Replicate studies under standardized conditions (e.g., fixed cell lines, assay protocols). For instance, highlights the use of RPMI 1640 medium and Tween 80 for consistent solubility in biological assays . Cross-validate findings with in-silico docking studies to identify binding site discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced stability or selectivity?

- Methodological Answer : Perform molecular dynamics simulations to assess conformational stability in aqueous environments (e.g., solvation free energy calculations). QSAR models can prioritize substituents (e.g., replacing nitro with cyano groups) to improve pharmacokinetic properties. Tools like AutoDock Vina predict binding affinities to target proteins (e.g., thymidine kinase) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Implement membrane-based separations (e.g., nanofiltration) or centrifugal partition chromatography (CPC) for high-resolution purification. classifies membrane technologies (RDF2050104) as critical for isolating polar nitroaromatics . Optimize solvent systems using Hansen solubility parameters to minimize co-elution of by-products.

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

- Methodological Answer : Align synthesis with conceptual frameworks like "prodrug design" (targeting thymine metabolism) or "photoactivated therapeutics" (leveraging nitro-to-nitrosyl redox cycling). For materials science, explore its use in supramolecular assemblies via π-π stacking interactions, guided by crystallography data .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys, avoiding unreliable sources (e.g., BenchChem).

- Experimental Replication : Follow ’s guidance to replicate prior studies using updated techniques (e.g., microfluidics for reaction control) .

- Interdisciplinary Links : Leverage CRDC classifications (e.g., RDF2050107 for particle technology) to align with engineering applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.